2-methyl-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide
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Overview
Description
2-methyl-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2-methylquinoline, which can be achieved through the Doebner–von Miller reaction. This involves the condensation of aniline with acrolein in the presence of a strong acid .
This can be achieved through the reaction of 2-methylquinoline with a suitable carboxylic acid derivative under appropriate conditions .
Finally, the sulfonamide group is introduced by reacting the intermediate with 4-aminobenzenesulfonamide under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxide derivatives, while reduction can produce dihydroquinoline derivatives .
Scientific Research Applications
2-methyl-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound has been studied for its potential antimicrobial and anticancer activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-methyl-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline ring system can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the sulfonamide group can inhibit certain enzymes, further contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-methylquinoline: A precursor in the synthesis of the target compound.
4-hydroxy-2-quinolone: Another quinoline derivative with different biological activities.
Quinoline N-oxide: An oxidized form of quinoline with distinct properties.
Uniqueness
2-methyl-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide is unique due to the presence of both the sulfonamide and carboxamide groups, which confer distinct biological activities and chemical reactivity compared to other quinoline derivatives .
Properties
Molecular Formula |
C19H19N3O3S |
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Molecular Weight |
369.4 g/mol |
IUPAC Name |
2-methyl-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C19H19N3O3S/c1-13-12-17(16-4-2-3-5-18(16)22-13)19(23)21-11-10-14-6-8-15(9-7-14)26(20,24)25/h2-9,12H,10-11H2,1H3,(H,21,23)(H2,20,24,25) |
InChI Key |
XFFUIXBEKJUSAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
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